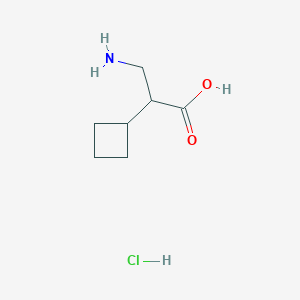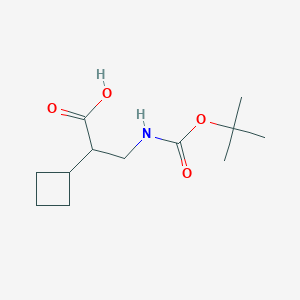![molecular formula C10H11BrN2O2 B6309746 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 2090250-77-2](/img/structure/B6309746.png)
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” belongs to the class of imidazo[1,2-a]pyridines . Imidazopyridine is a fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, and environmentally benign .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation is one of the methods used . Other strategies include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Applications De Recherche Scientifique
8-Bromo-IPE has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. 8-Bromo-IPE has also been used in the synthesis of a variety of organic compounds, including heterocycles, amines, and carboxylic acids. In addition, 8-Bromo-IPE has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anticancer drugs.
Mécanisme D'action
The mechanism of action of 8-Bromo-IPE is not fully understood. It is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also thought to act as an antioxidant, which may be useful in the treatment of certain diseases, such as cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-IPE have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. In addition, 8-Bromo-IPE has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Bromo-IPE in laboratory experiments include its high yield, low cost, and ease of synthesis. However, there are some limitations associated with its use. For example, 8-Bromo-IPE is toxic and should be handled with care. In addition, it is not stable in air and should be stored in an airtight container.
Orientations Futures
The future directions of 8-Bromo-IPE research include further exploration of its potential applications in scientific research and medicine. In particular, further research is needed to determine its mechanism of action and its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of 8-Bromo-IPE in clinical trials. Finally, further research is needed to develop methods for the large-scale synthesis of 8-Bromo-IPE.
Méthodes De Synthèse
8-Bromo-IPE can be synthesized through a variety of methods. The most common method is the reaction of 1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester with bromine in an aqueous solution. This reaction produces 8-Bromo-IPE in high yield. Other methods for the synthesis of 8-Bromo-IPE include the reaction of 1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester with bromine in an organic solvent, the reaction of 1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester with bromine-dichloride, and the reaction of 1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester with sodium bromide.
Propriétés
IUPAC Name |
ethyl 8-bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVAXNCSDSUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)




![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)